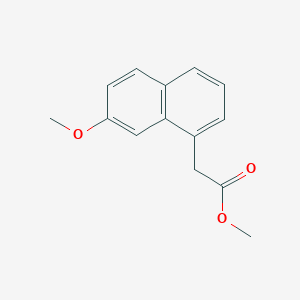

Methyl (7-methoxy-1-naphthyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (7-methoxy-1-naphthyl)acetate is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, characterized by a methoxy group at the 7th position and an acetate group at the 1st position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (7-methoxy-1-naphthyl)acetate typically involves the esterification of 7-methoxy-1-naphthylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (7-methoxy-1-naphthyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

Oxidation: 7-methoxy-1-naphthylacetic acid.

Reduction: 7-methoxy-1-naphthylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl (7-methoxy-1-naphthyl)acetate is primarily recognized as an intermediate in the synthesis of agomelatine , a medication used for treating major depressive episodes in adults. Agomelatine is chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide and acts as a melatonergic antidepressant, influencing melatonin receptors and serotonin receptors to regulate circadian rhythms and mood.

Synthesis of Agomelatine

The synthesis of agomelatine from this compound involves several steps:

- Starting Material : The process begins with 7-methoxy-1-naphthylacetic acid or its derivatives.

- Intermediate Formation : this compound can be converted into 7-methoxy-1-naphthylacetonitrile, which serves as a key intermediate in the synthesis pathway of agomelatine .

- Final Steps : The conversion of 7-methoxy-1-naphthylacetonitrile to agomelatine includes reduction and acetylation steps, utilizing reagents such as lithium aluminum hydride or acetic anhydride .

Chemical Research Applications

In addition to its pharmaceutical significance, this compound is utilized in various chemical research applications:

- Organic Synthesis : It serves as a building block for synthesizing other complex organic compounds. The compound's structure allows for modifications that can lead to new derivatives with potential biological activity.

- Material Science : Research into the physical properties of this compound has implications for developing new materials with specific chemical properties, such as solubility and reactivity.

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis route of agomelatine from this compound. The researchers highlighted a novel method that improved yield and reduced production costs by employing alternative catalysts and reaction conditions. The optimized method showcased:

- High Yield : Achieving over 95% yield with minimal side reactions.

- Cost Efficiency : Utilizing commercially available starting materials reduced overall costs significantly .

Another study investigated the biological activities of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited enhanced antidepressant-like effects in animal models compared to agomelatine itself, suggesting potential for developing new therapeutic agents .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for agomelatine | Used in major depressive disorder treatment |

| Organic Synthesis | Building block for complex compounds | Enables creation of biologically active derivatives |

| Material Science | Development of new materials | Investigated for specific chemical properties |

| Research Optimization | Enhanced synthesis methods | Improved yields and reduced costs in agomelatine production |

Mecanismo De Acción

The mechanism of action of Methyl (7-methoxy-1-naphthyl)acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The acetate group can undergo hydrolysis, releasing the active naphthyl moiety, which can then interact with various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (1-naphthyl)acetate: Lacks the methoxy group, resulting in different reactivity and applications.

Ethyl (7-methoxy-1-naphthyl)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

Methyl (7-methoxy-1-naphthyl)acetate is unique due to the presence of both the methoxy and acetate groups, which confer specific reactivity and potential applications not seen in its analogs. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl (7-methoxy-1-naphthyl)acetate, a compound with potential biological significance, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12O3

- Molecular Weight : 204.23 g/mol

- CAS Number : 185336-03-2

The compound features a methoxy group attached to a naphthalene ring, which is known to influence its biological interactions. The acetate moiety can undergo hydrolysis, releasing the active naphthyl component that interacts with various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy group facilitates hydrogen bonding, enhancing the compound's reactivity and binding affinity to proteins and enzymes. This interaction can influence several biological processes, including enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In a study involving three tumor cell lines (DLD-1, T24, and SH-SY-5Y), the compound demonstrated significant growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has shown promise as an inhibitor of protein methyltransferases , which are crucial in regulating gene expression and cellular functions. It selectively inhibits specific methyltransferases while maintaining low toxicity levels in normal cells . Additionally, it may inhibit acetylcholinesterase (AChE) activity, which is relevant for neurodegenerative diseases like Alzheimer's .

Plant Growth Regulation

This compound also acts as a potent inhibitor of auxin action in plants. It interferes with auxin transport mechanisms by inhibiting AUX1, PIN, and ABCB protein-mediated transporters . This property highlights its potential applications in agricultural biotechnology.

Case Studies and Research Findings

Propiedades

IUPAC Name |

methyl 2-(7-methoxynaphthalen-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUJOWZEKGVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.